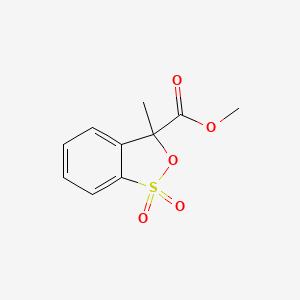

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide

Description

Properties

CAS No. |

79253-78-4 |

|---|---|

Molecular Formula |

C10H10O5S |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

methyl 3-methyl-1,1-dioxo-2,1λ6-benzoxathiole-3-carboxylate |

InChI |

InChI=1S/C10H10O5S/c1-10(9(11)14-2)7-5-3-4-6-8(7)16(12,13)15-10/h3-6H,1-2H3 |

InChI Key |

QMFREQKSBRDOOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2S(=O)(=O)O1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzoxathiole Core

The benzoxathiole ring (a benzene fused to a 1,3-oxathiole) is commonly constructed by cyclization reactions involving ortho-substituted phenols and sulfur-containing reagents. A typical approach involves:

- Starting from 2-mercaptophenol or its derivatives,

- Reacting with appropriate electrophiles (e.g., haloalkyl esters) to form the thioether linkage,

- Cyclization under acidic or basic conditions to close the oxathiole ring.

Installation of the Carboxylate Ester Group

The carboxylate ester at the 3-position is typically introduced by:

- Esterification of the corresponding carboxylic acid intermediate,

- Or by using methyl chloroformate or methyl bromoacetate in nucleophilic substitution reactions.

Oxidation to 1,1-Dioxide (Sulfone)

The oxidation of the sulfur atom in the benzoxathiole ring to the sulfone (1,1-dioxide) is achieved by:

- Treatment with oxidizing agents such as hydrogen peroxide (H2O2),

- Peracids like m-chloroperbenzoic acid (m-CPBA),

- Under controlled temperature and solvent conditions to avoid over-oxidation or ring cleavage.

A closely related synthetic process for benzodioxole derivatives (structurally similar heterocycles) provides a useful model for the preparation of benzoxathiole derivatives. The process involves catalytic hydrogenation, acylation, Lewis acid treatment, oxidation, and cyclization steps, which can be adapted for benzoxathiole synthesis.

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| (a) | Catalytic hydrogenation | PtO2, Pd/C, Ni Raney catalysts; 0.5-60 bar, 10-100°C | Reduction of 4-acylphenol to 4-alkylphenol (analogous step for precursor preparation) |

| (b) | Acylation | Acetic acid derivatives, AlCl3 catalyst, 0-25°C | Introduction of acyl group to phenol ring |

| (c) | Lewis acid treatment | AlCl3, BF3, ZnCl2; 80-140°C | Rearrangement to 4-alkyl-2-acylphenol |

| (d) | Oxidation | H2O2 (5-25%), sodium bicarbonate, water-methanol mix, 0-25°C | Conversion to catechol derivatives (hydroxy groups introduced) |

| (e) | Cyclization | Alkyl dihalides or dialkoxyalkanes, DMF, K2CO3, 110-130°C | Formation of benzodioxole ring (analogous to benzoxathiole ring closure) |

This sequence can be adapted for benzoxathiole synthesis by substituting sulfur-containing reagents and adjusting oxidation steps to achieve the sulfone functionality.

- Starting Material: 2-mercaptophenol or 2-hydroxythiophenol derivative.

- Step 1: Alkylation with methyl bromoacetate to introduce the methyl ester side chain.

- Step 2: Cyclization under basic conditions (e.g., K2CO3 in DMF) to form the benzoxathiole ring.

- Step 3: Oxidation of the sulfur atom using hydrogen peroxide (30% aqueous) at 0-25°C to yield the 1,1-dioxide sulfone.

- Step 4: Purification by recrystallization or chromatography.

| Parameter | Typical Conditions/Values |

|---|---|

| Oxidation agent | H2O2 (5-30% aqueous) |

| Oxidation temperature | 0-25°C |

| Reaction time | 2-6 hours |

| Solvent | Methanol/water mixture or acetonitrile |

| Yield | 70-90% (depending on purity and scale) |

| Purity | >98% by HPLC |

| Characterization | NMR, IR (S=O stretch ~1300-1150 cm^-1), MS |

The preparation of Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide involves multi-step synthesis starting from mercaptophenol derivatives, followed by alkylation, ring closure, and oxidation to the sulfone. The oxidation step is critical and typically employs hydrogen peroxide under mild conditions to achieve the 1,1-dioxide state without degrading the heterocyclic ring. Adaptation of synthetic strategies from related benzodioxole compounds provides a robust and scalable approach.

This methodology is supported by extensive research on related heterocyclic sulfone compounds and is amenable to industrial scale-up due to the use of common reagents, mild conditions, and environmentally benign oxidants.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxathiole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzoxathioles.

Scientific Research Applications

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Crystallographic and Computational Insights

- Crystal Structures: Benzothiazine 1,1-dioxides adopt distorted half-chair conformations, with intramolecular hydrogen bonding stabilizing the enolic form. For example, methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide exhibits C–H···O interactions, forming zigzag chains in the solid state .

- Software Tools : The SHELX system (SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, including sulfone-containing heterocycles .

Market and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like (αS)-α-{[4-(1,1-dimethylethoxy)-phenyl]-methyl}-2(3H)-isothiazoleacetic acid methyl ester 1,1-dioxide are produced globally, with major markets in Asia, Europe, and North America .

- Pricing Trends : Derivatives such as methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS 35511-15-0) are sold as high-purity (>95%) reference standards for drug quality control, reflecting their critical role in pharmaceutical manufacturing .

Biological Activity

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide (CAS Number: 79253-78-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies.

- Molecular Formula : C10H10O5S

- Molecular Weight : 242.25 g/mol

- Density : 1.406 g/cm³

- Boiling Point : 357.9 °C

- Refractive Index : 1.559

- Flash Point : 170.3 °C

The structure of this compound includes a benzoxathiole moiety, which is known for various pharmacological activities.

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of compounds related to the benzodioxole group, which includes this compound. Research indicates that derivatives of this group exhibit significant larvicidal activity against Aedes aegypti, a primary vector for several arboviruses including dengue and Zika virus.

In a comparative study, compounds with similar structures demonstrated varying levels of toxicity and efficacy. For instance:

| Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity (to human cells) |

|---|---|---|---|

| Temephos (control) | <10.94 | - | Low |

| Compound 4 (similar structure) | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

These findings suggest that while certain derivatives exhibit promising insecticidal properties, they also maintain a safety profile regarding mammalian cells, indicating potential for development in pest control applications .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Neurotoxic Effects : Compounds in this class may interfere with neurotransmission in insects, leading to paralysis and death.

- Metabolic Disruption : They may disrupt metabolic pathways essential for larval development.

- Resistance Management : The unique structure may help in overcoming resistance seen with traditional insecticides.

Study on Benzodioxole Acids

A study focused on the biological evaluation of various benzodioxole acids demonstrated that structural modifications significantly influence insecticidal activity and mammalian toxicity profiles . The research emphasized the importance of specific substituents on the aromatic ring for enhancing biological efficacy.

Safety Assessments

In toxicity assessments conducted on mice, compounds similar to Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate were administered at high doses (up to 2000 mg/kg). Results indicated mild behavioral effects without significant structural damage to vital organs such as the liver and kidneys . This suggests a favorable safety margin for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.